molecular formula C13H12FN5O B1439403 (2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204297-70-0

(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Cat. No. B1439403
M. Wt: 273.27 g/mol
InChI Key: KSEAZCACFHUSAG-UHFFFAOYSA-N
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Description

“(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a chemical compound with the CAS Number: 1204297-70-0 . It has a molecular weight of 273.27 . The IUPAC name of this compound is 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12FN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 . This code provides a textual representation of the compound’s molecular structure.

It is a solid at room temperature . The compound’s country of origin is UA .

Scientific Research Applications

Amino-1,2,4-triazoles in Industry and Medicine

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, contributing to the production of pharmaceuticals, dyes, and agricultural products. Their applications include creating antimicrobial drugs effective against specific bacteria and cardiological drugs with anti-ischemic effects. These compounds also find use in manufacturing high-energy materials, anti-corrosion additives, and in biotechnology and energy sectors (Nazarov et al., 2021).

Heterocyclic Amines in Antibacterial Research

1,2,4-Triazole-containing hybrids have been explored for their antibacterial activities, especially against drug-resistant Staphylococcus aureus. These compounds inhibit essential bacterial enzymes, suggesting their potential as broad-spectrum antibacterial agents, including against drug-resistant forms (Li & Zhang, 2021).

Triazole Derivatives in Drug Development

Triazole derivatives have been patented for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. This highlights their significance in developing new therapeutic agents (Ferreira et al., 2013).

Triazole Derivatives in CNS Drug Synthesis

Functional chemical groups in triazole derivatives have been identified as lead molecules for synthesizing compounds with potential CNS activity, addressing CNS disorders while minimizing adverse effects like addiction and tolerance (Saganuwan, 2017).

PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents, potentially related to the structure of interest, have been reviewed for their ability to remove PFAS from water. These sorbents operate through electrostatic interactions, hydrophobic interactions, and sorbent morphology, demonstrating the versatility of amine-functionalized materials in environmental applications (Ateia et al., 2019).

properties

IUPAC Name

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEAZCACFHUSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 2
(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 3
(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 4
(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 5
(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 6
Reactant of Route 6
(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

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